

Pharmacological Properties of Pinobanksin 3-acetate: A Technical Guide

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Compound of Interest

Compound Name: Pinobanksin 3-acetate

Cat. No.: B192114

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Abstract

Pinobanksin 3-acetate, a naturally occurring flavonoid found in propolis and various plant sources, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of **Pinobanksin 3-acetate's** properties, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This document synthesizes quantitative data from various studies, details key experimental methodologies, and visualizes the implicated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Pinobanksin 3-acetate is an ester derivative of the flavanone pinobanksin.^[1] Its chemical structure contributes to a range of biological activities, making it a promising candidate for further investigation as a therapeutic agent. This guide will delve into the core pharmacological properties of **Pinobanksin 3-acetate**, presenting a consolidated view of the existing scientific literature.

Anticancer Properties

Pinobanksin 3-acetate has demonstrated notable cytotoxic and pro-apoptotic effects across various cancer cell lines, particularly in colon and pancreatic cancers.

Quantitative Data: Cytotoxicity

Cell Line	Cancer Type	Assay	IC50 Value	Reference
HCT116	Human Colon Carcinoma	MTT Assay	Time- and dose-dependent inhibition	[1]
SW480	Human Colon Adenocarcinoma	Cell Proliferation Assay	Significant dose-dependent inhibition	[2]
PANC-1	Human Pancreatic Cancer	Cytotoxicity Assay	9.1 μ M	[3]

Mechanism of Action: Induction of Apoptosis

Studies have shown that **Pinobanksin 3-acetate** induces apoptosis in cancer cells through the intrinsic pathway. This is characterized by the activation of key initiator and executioner caspases and a disruption of the mitochondrial membrane potential.

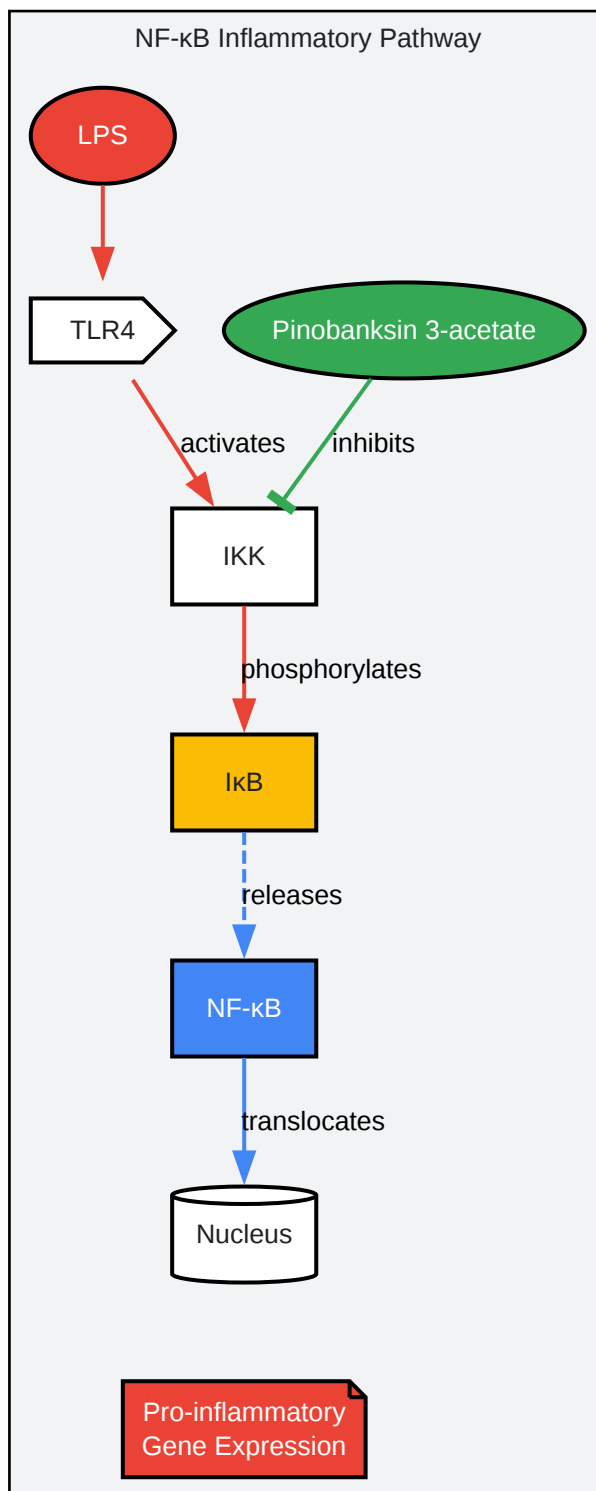
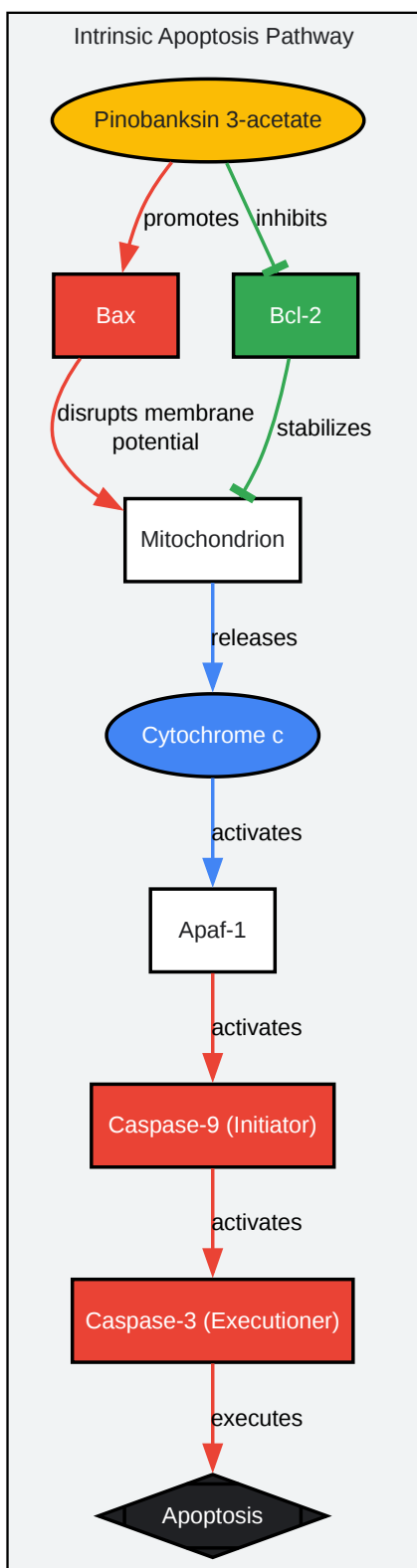
- **Caspase Activation:** Treatment with **Pinobanksin 3-acetate** has been associated with the activation of caspase-3, -8, and -9, key proteases that execute the apoptotic program.[3]
- **Mitochondrial Pathway:** The compound induces a loss of mitochondrial membrane potential ($\Delta\Psi_m$), a critical event in the intrinsic apoptotic pathway.[3] This is often associated with changes in the expression of Bcl-2 family proteins, such as an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria into the cytosol.

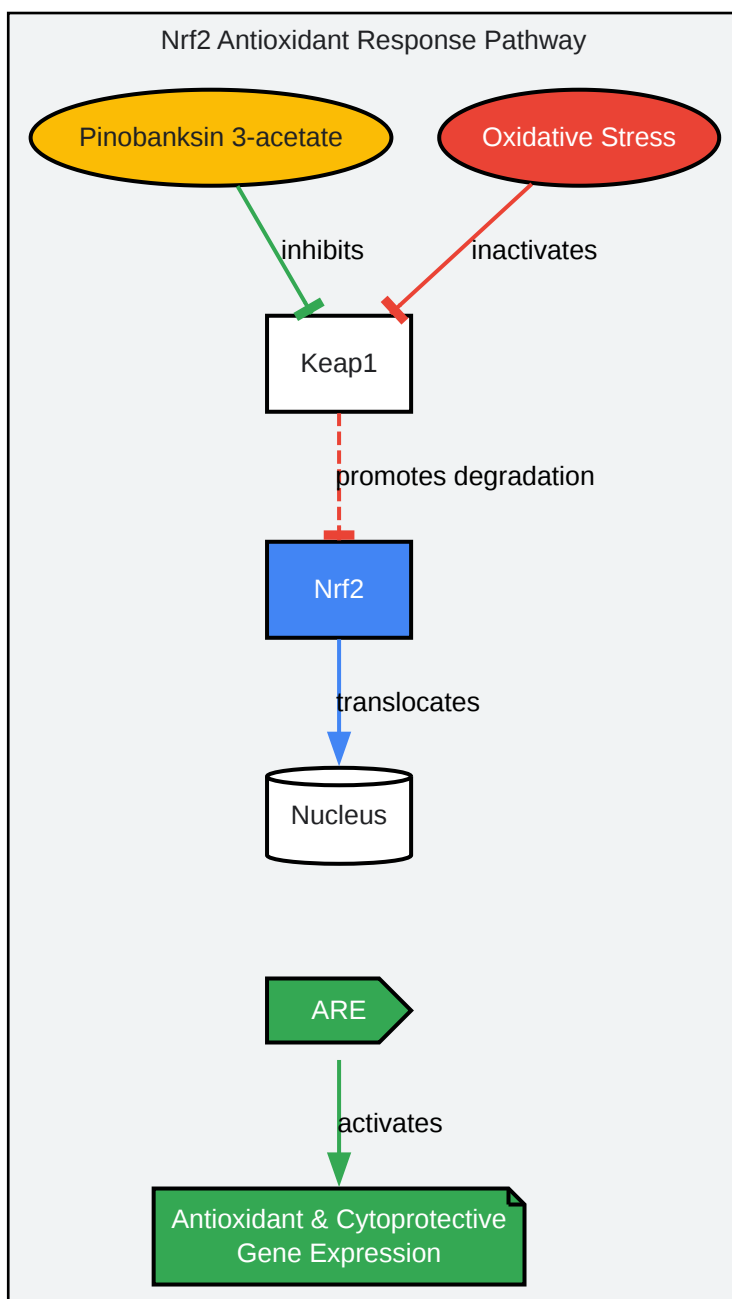
Experimental Protocols

- **Cell Seeding:** HCT116 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

- Treatment: Cells are treated with varying concentrations of **Pinobanksin 3-acetate** and a vehicle control for different durations (e.g., 24, 48, 72 hours).[1]
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized detergent).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to the vehicle-treated control.
- Cell Treatment: SW480 cells are treated with **Pinobanksin 3-acetate** for a specified time to induce apoptosis.[2]
- Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
- Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
- Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway Visualization





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